Glycodeoxycholic Acid-D5 Glycodeoxycholic Acid-D5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206760
InChI:
SMILES:
Molecular Formula: C₂₆H₃₈D₅NO₅
Molecular Weight: 454.65

Glycodeoxycholic Acid-D5

CAS No.:

Cat. No.: VC0206760

Molecular Formula: C₂₆H₃₈D₅NO₅

Molecular Weight: 454.65

* For research use only. Not for human or veterinary use.

Glycodeoxycholic Acid-D5 -

Specification

Molecular Formula C₂₆H₃₈D₅NO₅
Molecular Weight 454.65

Introduction

Chemical Properties and Structure

Glycoursodeoxycholic Acid-d5 represents a deuterium-labeled variant of glycoursodeoxycholic acid, featuring five deuterium atoms strategically incorporated into its molecular structure. This modification maintains the chemical behavior of the parent compound while providing distinct mass spectrometric properties.

Molecular Characteristics

The compound exhibits the following fundamental properties:

PropertyValue
Molecular FormulaC₂₆H₃₈D₅NO₅
Molecular Weight454.65 g/mol
CAS NumberUnlabeled parent: 64480-66-6
Storage Conditions-20°C
Shipping TemperatureRoom Temperature

The molecular structure contains five deuterium atoms that replace specific hydrogen atoms in the parent molecule, creating a stable isotope-labeled compound ideal for analytical applications .

Structural Features

The SMILES notation for Glycoursodeoxycholic Acid-d5 is: [H][C@@]12C([2H])([2H])C@@([2H])C([2H])([2H])C[C@]1(C)[C@]3([H])C@@([H])C@@HC2 . This complex structure reflects the steroidal backbone characteristic of bile acids with specific hydroxyl group positioning and the crucial glycine conjugation.

Functional Applications in Research

Glycoursodeoxycholic Acid-d5 serves multiple critical functions in bioanalytical research, particularly in the study of bile acid metabolism and related physiological processes.

Mass Spectrometry Applications

SupplierCatalog NumberUnitPrice
Santa Cruz Biotechnologysc-2807571 mg$500.00
LGC StandardsTRC-G67955210 mgNot specified
VulcanchemVC0198052VariousNot specified

These commercial preparations are designated specifically for research applications, with explicit restrictions against human or veterinary use.

Related Research Studies

Bile Acid Profiling Methodologies

Glycoursodeoxycholic Acid-d5 has been extensively employed in advanced bile acid profiling studies. The isotopic dilution method described by Ulaszewska et al. represents a significant advancement in bile acid research, enabling the identification of previously uncharacterized bile acid conjugates in serum samples . This method employed various deuterated standards, including Glycoursodeoxycholic Acid-d4, which is structurally similar to the d5 variant discussed here.

The research findings from this methodology are presented in the following excerpt from their chromatographic data:

Compound NameRetention TimeMass TransitionCollision Energy
Glycoursodeoxycholic acid9.26[M−H]- 448.3 → 74.1-125
Glycoursodeoxycholic acid d49.26[M−H]- 452.2 → 74.1-125
Glycoursodeoxycholic acid sulfate5.57[M−H]- 528.2 → 448.3-140

These analytical parameters highlight the chromatographic behavior of both the parent compound and its deuterated analog, demonstrating their utility in comprehensive bile acid profiling .

Clinical Research Applications

While Glycoursodeoxycholic Acid-d5 itself serves primarily as an analytical tool, research involving its non-deuterated parent compound has revealed significant clinical implications. A study examining serum metabolic profiling of bile acids found that changes in glycine-conjugated bile acids could serve as potential biomarkers for the early diagnosis and assessment of liver diseases such as primary biliary cholangitis (PBC) and autoimmune hepatitis (AIH) .

The table below summarizes findings related to glycine-conjugated bile acids in this clinical context:

Bile AcidVIP ScoreFold Change (PBC/Control)P-value
Glycodeoxycholate2.1754.558<0.001
Glycocholic Acid1.8663.644<0.001

These findings underscore the clinical relevance of accurately quantifying bile acid conjugates, a task for which Glycoursodeoxycholic Acid-d5 provides essential analytical support .

Related Compounds and Structural Variants

Glycodeoxycholic Acid vs. Glycoursodeoxycholic Acid

It is important to distinguish between Glycodeoxycholic Acid-d5 (the compound specifically mentioned in the query) and Glycoursodeoxycholic Acid-d5 (the compound predominantly covered in the search results). Both are glycine-conjugated bile acids with deuterium labeling, but they differ in their core bile acid structure:

  • Glycodeoxycholic Acid is derived from deoxycholic acid, a secondary bile acid formed by bacterial metabolism in the intestine

  • Glycoursodeoxycholic Acid is derived from ursodeoxycholic acid, a secondary bile acid with different hydroxyl group positioning

This structural difference impacts their physiological behavior and research applications, despite their similar analytical utility as deuterated standards .

Research on Glycodeoxycholic Acid

The administration of GDCA at 10 mg/kg/day over 30 days demonstrated its ability to suppress the concentrations of primary bile acids such as chenodeoxycholic acid and cholic acid, while also reducing plasma levels of 7α-hydroxy-4-cholesten-3-one, indicating repressed hepatic bile acid synthesis .

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